molecular formula C19H14Cl2N2O4S B10889858 5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B10889858
M. Wt: 437.3 g/mol
InChI Key: SPLMGCCSDHTFKI-UHFFFAOYSA-N
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Description

5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxybenzylidene moiety, and a thioxodihydropyrimidine core.

Preparation Methods

The synthesis of 5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the dichlorobenzyl ether: This step involves the reaction of 2,6-dichlorobenzyl alcohol with an appropriate base and a methoxybenzylidene derivative to form the dichlorobenzyl ether.

    Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the thioxodihydropyrimidine core.

    Final assembly: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other similar compounds, such as:

    5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has a similar structure but includes an iodine atom and a different pyrimidine core.

    5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound features an ethoxy group instead of a methoxy group.

Properties

Molecular Formula

C19H14Cl2N2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

5-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14Cl2N2O4S/c1-26-16-8-10(7-11-17(24)22-19(28)23-18(11)25)5-6-15(16)27-9-12-13(20)3-2-4-14(12)21/h2-8H,9H2,1H3,(H2,22,23,24,25,28)

InChI Key

SPLMGCCSDHTFKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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